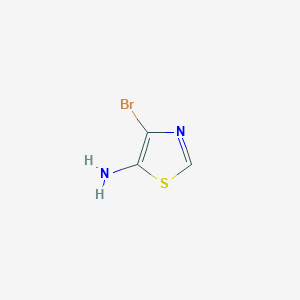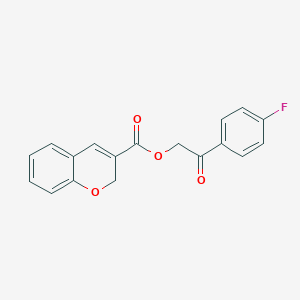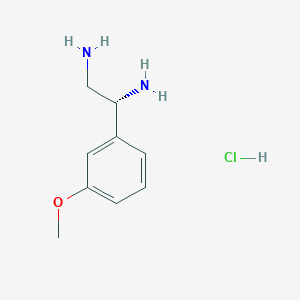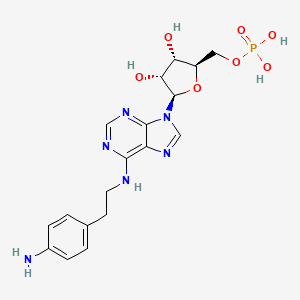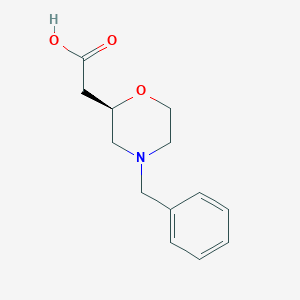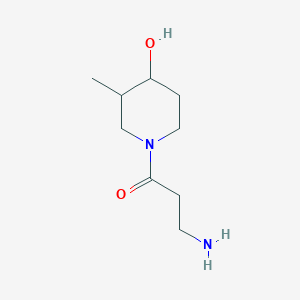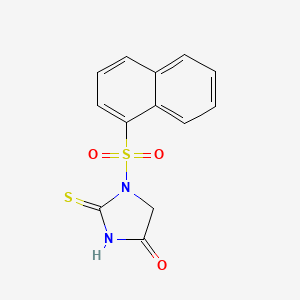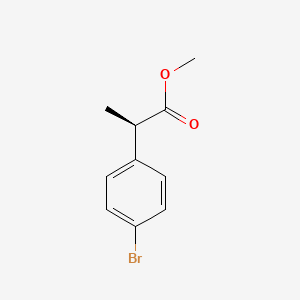
2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide is a synthetic organic compound that features both imidazole and thiazole rings. These heterocyclic structures are often found in biologically active molecules, making this compound potentially significant in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Thiazole Ring Formation: Similarly, the thiazole ring can be synthesized using cyclization reactions involving sulfur-containing reagents.
Coupling Reactions: The imidazole and thiazole rings are then coupled with a benzamide moiety through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the imidazole or thiazole rings, while reduction could lead to reduced forms of these rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its heterocyclic structure.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide would depend on its specific interactions with biological targets. Typically, compounds with imidazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazole-2-carbonyl)-N-(pyridin-2-yl)benzamide: Similar structure but with a pyridine ring instead of a thiazole ring.
2-(1H-imidazole-2-carbonyl)-N-(thiophen-2-yl)benzamide: Contains a thiophene ring instead of a thiazole ring.
Uniqueness
The presence of both imidazole and thiazole rings in 2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide makes it unique, as these rings can confer distinct chemical and biological properties. This dual-ring structure might enhance its ability to interact with multiple biological targets, making it a versatile compound for research.
Properties
CAS No. |
62367-05-9 |
|---|---|
Molecular Formula |
C14H10N4O2S |
Molecular Weight |
298.32 g/mol |
IUPAC Name |
2-(1H-imidazole-2-carbonyl)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H10N4O2S/c19-11(12-15-5-6-16-12)9-3-1-2-4-10(9)13(20)18-14-17-7-8-21-14/h1-8H,(H,15,16)(H,17,18,20) |
InChI Key |
OJVNKMDXNUXHFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


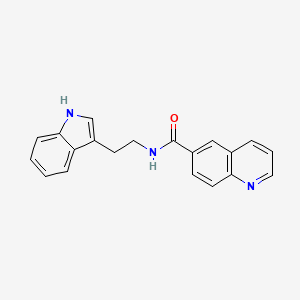
![4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B12939232.png)
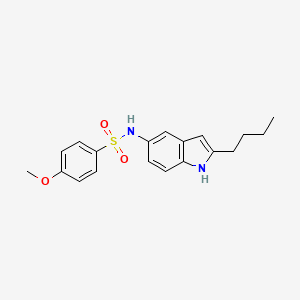
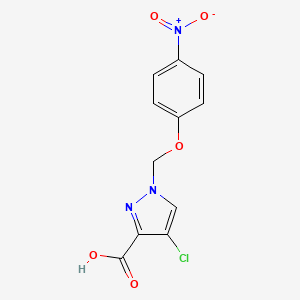
![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)
